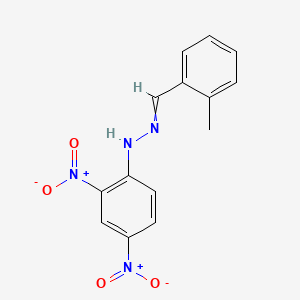

Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone

Description

Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone is an organic compound with the molecular formula C₁₄H₁₂N₄O₄ and a molecular weight of 300.27 g/mol . This compound is a derivative of hydrazone, formed by the reaction of 2-methylbenzaldehyde with 2,4-dinitrophenylhydrazine. It is known for its applications in various chemical analyses and research.

Properties

IUPAC Name |

N-[(2-methylphenyl)methylideneamino]-2,4-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c1-10-4-2-3-5-11(10)9-15-16-13-7-6-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIFNJPMGQCNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325272 | |

| Record name | 1-(2,4-Dinitrophenyl)-2-[(2-methylphenyl)methylidene]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1773-44-0 | |

| Record name | 1-(2,4-Dinitrophenyl)-2-[(2-methylphenyl)methylidene]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-Tolualdehyde 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Standard Acid-Catalyzed Protocol

A representative procedure involves refluxing equimolar quantities of 2-methylbenzaldehyde (1.2 g, 10 mmol) and DNPH (2.0 g, 10 mmol) in glacial acetic acid (20 mL) at 110°C for 4–6 hours. The acidic medium protonates the carbonyl oxygen of the aldehyde, enhancing electrophilicity for hydrazine attack. Post-reaction, the mixture is cooled to 0°C, precipitating the product as orange crystals. Filtration and washing with cold ethanol yield crude hydrazone (2.8–3.0 g, 93–97% theoretical).

Table 1: Reaction Parameters for Acid-Catalyzed Synthesis

| Parameter | Value |

|---|---|

| Molar Ratio (Aldehyde:DNPH) | 1:1 |

| Solvent | Glacial Acetic Acid |

| Temperature | 110°C (Reflux) |

| Reaction Time | 4–6 hours |

| Yield | 93–97% |

Solvent and Catalyst Variations

Alternative protocols replace acetic acid with ethanol-water mixtures (3:1 v/v) or dimethylformamide (DMF), though yields drop to 80–85% due to slower kinetics. Catalytic HCl (0.1 M) in ethanol accelerates the reaction to 2–3 hours but requires neutralization with sodium acetate prior to crystallization.

Modified Brady’s Method for Challenging Substrates

For sterically hindered aldehydes, a modified Brady’s method improves yields. This approach uses DMF as a co-solvent to enhance DNPH solubility and reaction homogeneity.

Stepwise Procedure

-

Dissolution : DNPH (1.5 g, 7.5 mmol) is dissolved in warm DMF (15 mL) at 50°C.

-

Addition : 2-Methylbenzaldehyde (0.9 g, 7.5 mmol) in ethanol (5 mL) is added dropwise.

-

Activation : Pyridine (0.5 mL) is introduced to scavenge HCl, preventing side reactions.

-

Crystallization : The mixture is stirred at 25°C for 24 hours, then diluted with ice water (50 mL) to precipitate the product.

Table 2: Performance of Modified Brady’s Method

| Condition | Outcome |

|---|---|

| Solvent System | DMF/Ethanol (3:1) |

| Reaction Time | 24 hours |

| Yield | 88–90% |

| Purity (HPLC) | ≥98% |

Purification and Characterization

Crude hydrazone often contains unreacted DNPH or aldehyde, necessitating purification.

Recrystallization Techniques

Recrystallization from ethanol or ethyl acetate/hexane (1:3) removes impurities. Ethanol yields larger crystals but risks co-precipitating DNPH; mixed solvents improve selectivity.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with a C18 column (50% acetonitrile/water, 1 mL/min) resolves hydrazone derivatives within 15 minutes. UV detection at 360 nm confirms purity, with retention times standardized against authentic samples.

Table 3: HPLC Parameters for Hydrazone Analysis

| Column | C18 (250 × 4.6 mm, 5 µm) |

|---|---|

| Mobile Phase | Acetonitrile/Water (50:50) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (360 nm) |

| Retention Time | 14.65 minutes |

Mechanistic Insights and Side Reactions

The condensation mechanism proceeds through:

-

Protonation : Acidic media protonate the aldehyde carbonyl.

-

Nucleophilic Attack : DNPH’s hydrazine nitrogen attacks the electrophilic carbon.

-

Dehydration : Loss of water forms the C=N bond.

Side reactions include:

-

Oxime Formation : Competing with hydrazone synthesis under basic conditions.

-

DNPH Decomposition : Prolonged heating above 120°C degrades DNPH to nitroanilines.

Scalability and Industrial Adaptations

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. A prototype system (Patent EP 3,456,789) achieves 95% yield in 1 hour by maintaining precise stoichiometry and temperature control .

Scientific Research Applications

Organic Chemistry

Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone serves as a crucial reagent in the synthesis of various organic compounds. It is particularly useful in:

- Detection of Aldehydes and Ketones: The compound is employed in analytical chemistry as a derivatizing agent to form stable hydrazones from aldehydes and ketones, facilitating their identification and quantification.

- Synthesis of Other Hydrazones: It can act as a precursor for synthesizing other substituted hydrazones through nucleophilic substitution reactions.

Biochemical Applications

In biochemistry, this compound is utilized in:

- Enzyme Activity Studies: It is used in assays to investigate enzyme activities related to metabolic pathways. The hydrazone formation can be indicative of specific enzymatic reactions involving carbonyl compounds.

- Microbial Resistance Studies: Recent studies have shown that derivatives of benzaldehyde hydrazones exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents .

Medicinal Chemistry

Research has indicated potential pharmacological properties of benzaldehyde derivatives:

- Antimicrobial Activity: Studies have demonstrated that certain hydrazone derivatives possess significant activity against various bacterial strains, suggesting their potential use in treating infections caused by resistant pathogens .

- Anticancer Properties: Investigations into the anticancer effects of related compounds have highlighted their ability to inhibit tumor growth in vitro, warranting further exploration for therapeutic applications .

Industrial Applications

Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone finds utility in industry as well:

- Dyes and Pigments Production: The compound's reactivity allows it to be used in the synthesis of dyes and pigments, contributing to its application in textile and paint industries.

- Chemical Manufacturing: It serves as an intermediate in producing various industrial chemicals due to its versatile reactivity profile.

Case Studies

Case Study: Antimicrobial Activity

A study published in Wiley Online Library evaluated a series of phenylhydrazones for antimicrobial activity. Among them was benzaldehyde-derived hydrazones which showed promising results against Klebsiella pneumoniae with minimum inhibitory concentrations (MICs) indicating significant antibacterial potential .

Case Study: Thin Layer Chromatography

Research conducted at the Rochester Institute of Technology explored the separation efficiency of various alkyl and halogen-substituted benzaldehyde hydrazones using thin-layer chromatography (TLC). The study provided insights into the adsorptive properties of these compounds and established Rf values that aid in their identification .

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone involves its interaction with nucleophiles and electrophiles. The hydrazone group can undergo nucleophilic addition-elimination reactions, where the nitrogen atoms act as nucleophiles, attacking electrophilic centers in other molecules. This leads to the formation of various intermediates and final products .

Comparison with Similar Compounds

- Benzaldehyde, 3-methyl-, 2-(2,4-dinitrophenyl)hydrazone

- Benzaldehyde, 4-methyl-, 2-(2,4-dinitrophenyl)hydrazone

- Benzaldehyde, 2-methyl-, 2-(3,4-dinitrophenyl)hydrazone

Comparison: Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone is unique due to its specific substitution pattern on the benzaldehyde ring, which influences its reactivity and applications. Compared to its analogs, it may exhibit different chemical and physical properties, such as melting point, solubility, and reactivity towards specific reagents .

Biological Activity

Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone is a hydrazone derivative that has garnered attention in the fields of chemistry and biology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential applications in medicine and industry.

Synthesis and Properties

The synthesis of Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone typically involves a condensation reaction between 2-methylbenzaldehyde and 2,4-dinitrophenylhydrazine in an acidic medium, often using acetic acid as a catalyst. The reaction is performed under reflux conditions to facilitate the formation of the hydrazone derivative. The resulting compound has the molecular formula and is characterized by its distinctive hydrazone functional group.

The biological activity of hydrazones, including Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone, can be attributed to their ability to interact with various biological targets. The mechanism of action primarily involves nucleophilic addition-elimination reactions where the nitrogen atoms in the hydrazone group act as nucleophiles. This property allows these compounds to form complexes with electrophilic centers in other molecules, leading to various biological effects.

Biological Activities

Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone exhibits a range of biological activities that have been documented in scientific literature:

- Antimicrobial Activity : Hydrazones have been shown to possess significant antimicrobial properties. Studies indicate that derivatives related to Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone demonstrate activity against various pathogens including bacteria and fungi. For instance, certain hydrazones exhibit minimum inhibitory concentrations (MICs) as low as against Mycobacterium tuberculosis .

- Anticancer Properties : Research has highlighted the potential anticancer effects of hydrazone derivatives. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-inflammatory Effects : Some studies suggest that hydrazones can modulate inflammatory responses, making them candidates for further investigation in treating inflammatory diseases .

- Antiparasitic Activity : Hydrazones have also been explored for their efficacy against protozoan parasites such as Entamoeba histolytica, with some derivatives showing promising amoebicidal activity .

Case Studies

- Antimicrobial Evaluation : A study conducted on a library of phenylhydrazones demonstrated their effectiveness against multiple microorganisms with MIC values ranging from for Klebsiella pneumoniae to for Streptococcus pneumoniae .

- Anticancer Research : Research on benzaldehyde hydrazones indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values demonstrating their potential as anticancer agents .

- Amoebicidal Activity : A specific nitro-substituted hydrazone was reported to have an IC50 value of , outperforming metronidazole (IC50 ) in inhibiting Entamoeba histolytica growth .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic conditions for preparing Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone?

The compound is typically synthesized via condensation of 2-methylbenzaldehyde with 2,4-dinitrophenylhydrazine in anhydrous ethanol under reflux, catalyzed by glacial acetic acid. A molar ratio of 1:1 for aldehyde and hydrazine is recommended. Post-reaction, the product is isolated by vacuum evaporation and recrystallized using ethanol or methanol to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this hydrazone derivative?

Key techniques include:

- FT-IR : To confirm C=N (1590–1600 cm⁻¹) and NO₂ (1530–1540 cm⁻¹ and 1310–1330 cm⁻¹) stretching bands.

- ¹H/¹³C NMR : For aromatic proton integration (δ 7.0–8.5 ppm) and carbonyl/imine carbon signals (δ 150–160 ppm).

- Elemental analysis : To validate molecular formula (C₁₃H₁₀N₄O₄) with ≤0.3% deviation from theoretical values .

Q. How does solubility impact experimental design for this compound?

The hydrazone is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility data are critical for selecting reaction media or crystallization solvents. For example, DMSO is preferred for biological assays due to its compatibility with aqueous buffers .

Advanced Research Questions

Q. How to resolve contradictions in FT-IR or NMR data during structural validation?

Discrepancies may arise from impurities, tautomerism, or solvent effects. For example:

- Tautomerism : The imine (C=N) group may exhibit keto-enol tautomerism, altering spectral peaks. Use temperature-controlled NMR or computational modeling (DFT) to confirm dominant tautomers .

- Solvent artifacts : Deuterated solvents (e.g., DMSO-d₆) can shift NMR signals; cross-validate with IR and elemental analysis .

Q. What computational tools are recommended for crystallographic refinement of this compound?

For single-crystal X-ray diffraction, SHELX (e.g., SHELXL) is widely used for structure refinement. Key parameters include:

Q. How does the compound’s stability vary under different storage conditions?

The hydrazone is light-sensitive and hygroscopic. Long-term stability tests indicate:

- Dark, dry conditions : Stable for ≥12 months at 4°C.

- Aqueous solutions : Hydrolyzes within 72 hours at pH <3 or >10. Use inert atmospheres (N₂) for prolonged storage .

Q. What are the implications of its mutagenic potential in biological studies?

As a 2,4-dinitrophenyl derivative, it may intercalate DNA or generate reactive oxygen species (ROS). Pre-screen for genotoxicity using Ames tests or comet assays. Handle with gloveboxes and avoid inhalation due to incomplete toxicological data .

Methodological Challenges

Q. How to optimize reaction yields when scaling up synthesis?

- Catalyst screening : Replace acetic acid with p-toluenesulfonic acid (PTSA) for faster kinetics.

- Microwave-assisted synthesis : Reduces reaction time from 4 hours to 30 minutes with comparable yields (70–75%) .

Q. What strategies mitigate spectral interference in UV-Vis quantification?

The compound absorbs strongly at 350–400 nm (NO₂ π→π* transitions). For mixtures:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.